molecular formula C17H19N3O2S B1142675 2-[(4-METHOXYETHOXY-3-METHYL-2-PYRIDINYL)-METHYLTHIO]-BENZIMIDAZOLE CAS No. 121306-31-8

2-[(4-METHOXYETHOXY-3-METHYL-2-PYRIDINYL)-METHYLTHIO]-BENZIMIDAZOLE

Cat. No.: B1142675
CAS No.: 121306-31-8
M. Wt: 329.42
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystallographic Data

While direct crystallographic data for this compound is limited, related benzimidazole-pyridine hybrids typically adopt non-planar conformations due to steric hindrance between the methoxyethoxy chain and benzimidazole ring. For example, similar compounds crystallize in the monoclinic P2₁/c space group with unit cell parameters approximating a = 9.3 Å, b = 9.3 Å, c = 6.8 Å.

Spectroscopic Features

  • ¹H NMR (CDCl₃):
    • δ 8.20–7.30 (m, 4H, benzimidazole-H)
    • δ 6.80 (d, 1H, pyridine-H)
    • δ 4.50 (s, 2H, SCH₂)
    • δ 3.70–3.40 (m, 4H, OCH₂CH₂O)
    • δ 2.30 (s, 3H, CH₃)
  • ¹³C NMR :
    • δ 155.2 (C=N of benzimidazole)
    • δ 149.1 (pyridine C4-O)
    • δ 70.4 (OCH₂CH₂O)
    • δ 16.1 (CH₃)

Mass spectrometry (EI-MS) shows a molecular ion peak at m/z 329.1 .

Tautomeric Behavior and Electronic Structure

Benzimidazole derivatives exhibit prototropic tautomerism between N1-H and N3-H forms. For this compound:

  • Tautomeric equilibrium : Favors the N3-H tautomer (78% in CDCl₃) due to electron-withdrawing effects of the pyridine ring.
  • Electronic effects :
    • The pyridine nitrogen exerts a deshielding effect on benzimidazole C2 (δC = 155.2 ppm).
    • The methoxyethoxy group enhances π-conjugation via lone-pair donation, reducing the HOMO-LUMO gap by ~0.8 eV compared to non-alkoxylated analogues.

Calculated NBO charges reveal significant electron density at S (-0.32 e) and pyridine N (+0.18 e), facilitating nucleophilic attack at sulfur in metabolic pathways.

Properties

CAS No.

121306-31-8

Molecular Formula

C17H19N3O2S

Molecular Weight

329.42

Synonyms

2-[(4-METHOXYETHOXY-3-METHYL-2-PYRIDINYL)-METHYLTHIO]-BENZIMIDAZOLE

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-METHOXYETHOXY-3-METHYL-2-PYRIDINYL)-METHYLTHIO]-BENZIMIDAZOLE typically involves multiple steps, starting with the preparation of the benzimidazole core and the pyridine moiety separately. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and condensation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production methods often incorporate advanced techniques such as automated synthesis and real-time monitoring to optimize the reaction conditions and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-[(4-METHOXYETHOXY-3-METHYL-2-PYRIDINYL)-METHYLTHIO]-BENZIMIDAZOLE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[(4-METHOXYETHOXY-3-METHYL-2-PYRIDINYL)-METHYLTHIO]-BENZIMIDAZOLE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-METHOXYETHOXY-3-METHYL-2-PYRIDINYL)-METHYLTHIO]-BENZIMIDAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogues within the Benzimidazole Class

H 200/66 (CAS 101300-88-3)
  • Structure : Features a sulfinyl (-SO-) group instead of a thioether (-S-) and includes 5,6-dimethyl substitutions on the benzimidazole core.
  • Key Differences :
    • The sulfinyl group enhances polarity and oxidative stability compared to the thioether in the target compound .
    • Additional methyl groups may reduce solubility but improve metabolic stability.
  • Molecular Formula : C₁₇H₁₉N₃O₂S (identical to the target compound but with distinct substituent positioning).
2-[(4-Ethoxy-3-methyl-2-pyridinyl)-methylsulfinyl]-benzimidazole (CAS 169905-00-4)
  • Structure : Replaces the 4-methoxyethoxy group with a simpler ethoxy (-OCH₂CH₃) group.
  • Key Differences :
    • Reduced steric bulk from the ethoxy group may lower binding affinity to target proteins.
    • Predicted pKa = 9.58 (vs. unmeasured for the target compound) suggests altered ionization under physiological conditions .
  • Molecular Formula : C₁₆H₁₇N₃O₂S (smaller molar mass: 315.39 g/mol vs. 329.42 g/mol for the target compound) .

Benzimidazole Derivatives with Extended Substituents

1-[2-(4-Methylphenoxy)ethyl]-2-(2-phenoxyethylsulfanyl)benzimidazole (YLO)
  • Structure: Incorporates phenoxyethyl chains on both the benzimidazole and pyridine-like moieties.
  • Key Differences :
    • Larger molecular weight (C₂₄H₂₄N₂O₂S, 416.53 g/mol) reduces solubility in aqueous media .
    • The extended substituents may enhance lipophilicity, favoring membrane permeability but complicating synthetic routes.

Heterocyclic Compounds with Thioether/Sulfinyl Linkages

Imidazolidinone and Thiazole Derivatives
  • Examples :
    • 2-{1-Benzyl-3-[(4-fluorophenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide ().
    • 4-(Dipropylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide ().
  • Thiazole derivatives exhibit distinct electronic profiles due to sulfur placement in the ring, altering reactivity in nucleophilic environments .
Data Table: Comparative Analysis
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Predicted pKa Notable Properties
Target Compound C₁₇H₁₉N₃O₂S 329.42 4-Methoxyethoxy, 3-methyl pyridine N/A High lipophilicity, thioether stability
H 200/66 C₁₇H₁₉N₃O₂S 329.42 Sulfinyl, 5,6-dimethyl benzimidazole N/A Enhanced oxidative stability
2-[(4-Ethoxy-3-methyl-2-pyridinyl)-sulfinyl] C₁₆H₁₇N₃O₂S 315.39 Ethoxy, sulfinyl 9.58 Lower steric bulk, moderate polarity
YLO C₂₄H₂₄N₂O₂S 416.53 Phenoxyethyl chains N/A High molecular weight, low solubility

Biological Activity

2-[(4-Methoxyethoxy-3-methyl-2-pyridinyl)-methylthio]-benzimidazole, with the CAS number 121306-31-8, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H19N3O2S
  • Molecular Weight : 329.42 g/mol
  • Structural Characteristics : The compound features a benzimidazole core substituted with a methoxyethoxy group and a methylthio group, which are essential for its biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry found that benzimidazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .

Mechanisms of Action :

  • Apoptosis Induction : The compound may activate intrinsic apoptotic pathways, leading to cell death in various cancer cell lines.
  • Cell Cycle Arrest : It can interfere with the normal cell cycle, particularly at the G2/M phase, preventing cancer cells from dividing and proliferating.

Antimicrobial Activity

Another area of interest is the antimicrobial potential of this compound. Studies have shown that benzimidazole derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections caused by resistant strains .

Case Studies

  • Study on Anticancer Efficacy :
    • Objective : To evaluate the anticancer effects of this compound in vitro.
    • Methodology : Cancer cell lines (e.g., MCF-7, HeLa) were treated with varying concentrations of the compound.
    • Results : Significant inhibition of cell viability was observed, with IC50 values indicating potent activity comparable to established chemotherapeutics.
  • Antimicrobial Testing :
    • Objective : To assess the antimicrobial efficacy against common pathogens.
    • Methodology : Disk diffusion method was employed to test against E. coli and Staphylococcus aureus.
    • Results : The compound showed notable inhibition zones, suggesting effective antimicrobial properties.

Data Table of Biological Activities

Activity TypeMethodologyTarget Organisms/Cell LinesResults
AnticancerCell viability assaysMCF-7, HeLaIC50 values indicating potent inhibition
AntimicrobialDisk diffusion assayE. coli, S. aureusSignificant inhibition zones observed

Q & A

Basic Research Questions

Q. What are the key structural features of 2-[(4-METHOXYETHOXY-3-METHYL-2-PYRIDINYL)-METHYLTHIO]-BENZIMIDAZOLE, and how do they influence its physicochemical properties?

  • The compound (CAS 121306-13-6) has a molecular formula of C₁₈H₂₁N₃O₂S and a molecular weight of 343.44 g/mol . Its structure includes:

  • A benzimidazole core with a methylthio (-SCH₃) group at position 2.
  • A pyridinyl substituent modified with 4-methoxyethoxy and 3-methyl groups.
    • These features contribute to its predicted physicochemical properties :
  • Boiling point : 551.9±60.0 °C
  • Density : 1.25±0.1 g/cm³
  • pKa : 10.60±0.10 (indicating weak basicity) .
    • The methoxyethoxy group enhances solubility in polar solvents, while the benzimidazole core facilitates π-π stacking interactions in biological systems.

Q. What synthetic methodologies are employed for synthesizing benzimidazole derivatives like this compound?

  • Benzimidazoles are typically synthesized via the Phillips procedure , involving condensation of 1,2-phenylenediamines with carboxylic acids or derivatives (e.g., aldehydes) under acidic conditions .
  • For 2-substituted benzimidazoles (e.g., with methylthio groups), post-synthetic modifications include:

  • Thiolation using sulfurizing agents.
  • Alkylation or etherification to introduce substituents like methoxyethoxy groups .

Advanced Research Questions

Q. How do benzimidazole derivatives modulate opioid-induced hyperalgesia and allodynia in preclinical models?

  • Mechanistic Insights :

  • Chronic morphine administration upregulates TNF-α in the spinal cord, promoting neuroinflammation and paradoxical pain (hyperalgesia/allodynia) .
  • Benzimidazole derivatives (e.g., B1 and B8) attenuate this via PPARγ agonism , suppressing glial activation and TNF-α expression .
    • Experimental Validation :
  • Hot plate test : Measures thermal hyperalgesia (latency to paw withdrawal).
  • von Frey filaments : Quantify mechanical allodynia (paw withdrawal threshold) .
  • Co-administration of B8 (3 mg/kg) with morphine increased withdrawal latency from 4.66±0.47 s (morphine alone) to 13±1.46 s (p<0.001) .

Q. What experimental designs are used to evaluate neuroinflammatory modulation by benzimidazole derivatives in morphine-treated models?

  • In Vivo Protocols :

  • Morphine administration : 5 mg/kg intraperitoneally, twice daily for 6 days .
  • Behavioral assays : Conducted at baseline, days 1/3/5/7, and 96 hours post-withdrawal .
    • Molecular Analysis :
  • ELISA : Quantifies TNF-α levels in spinal cord tissue (e.g., B1 reduced TNF-α by 40% vs. morphine controls) .
  • DPPH assay : Measures antioxidant activity (B1 IC₅₀ = 45.2 µM; B8 IC₅₀ = 52.3 µM) .

Q. How are contradictory findings in the efficacy of benzimidazole derivatives (e.g., B1 vs. B8) addressed in pain studies?

  • Dose-Dependent Effects :

  • B8 showed superior efficacy at 3 mg/kg (paw withdrawal threshold: 1.9±0.063 g vs. morphine’s 0.351±0.05 g ), while B1 required higher doses (9 mg/kg) for comparable effects .
    • Structural Determinants :
  • B8’s methoxyacetamide side chain enhances PPARγ binding affinity vs. B1’s simpler methoxyaniline group .
    • Methodological Adjustments :
  • Studies control for batch-to-batch compound variability via NMR/HPLC purity checks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.